3-[5-(2-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride

Structure-Activity Relationship Oxazole SAR Positional Isomer Potency

3-[5-(2-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride (CAS 1982950-42-4) is a synthetic heterocyclic small molecule belonging to the piperidine-oxazole hybrid class. It features a piperidine ring substituted at the 3-position with a 1,3-oxazole moiety that carries a 5-(2-methoxybenzyl) substituent.

Molecular Formula C16H22Cl2N2O2
Molecular Weight 345.3 g/mol
CAS No. 1982950-42-4
Cat. No. B1431993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[5-(2-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride
CAS1982950-42-4
Molecular FormulaC16H22Cl2N2O2
Molecular Weight345.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CC2=CN=C(O2)C3CCCNC3.Cl.Cl
InChIInChI=1S/C16H20N2O2.2ClH/c1-19-15-7-3-2-5-12(15)9-14-11-18-16(20-14)13-6-4-8-17-10-13;;/h2-3,5,7,11,13,17H,4,6,8-10H2,1H3;2*1H
InChIKeyOBYYFDXUGRUKSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[5-(2-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine Dihydrochloride (CAS 1982950-42-4): Procurement-Grade Baseline and Structural Identity


3-[5-(2-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride (CAS 1982950-42-4) is a synthetic heterocyclic small molecule belonging to the piperidine-oxazole hybrid class. It features a piperidine ring substituted at the 3-position with a 1,3-oxazole moiety that carries a 5-(2-methoxybenzyl) substituent [1]. The dihydrochloride salt form (molecular formula C16H22Cl2N2O2, MW 345.3 g/mol) enhances aqueous solubility for biochemical assay compatibility . The compound is commercially supplied at ≥95% purity by multiple vendors for research use only, with batch-specific QC documentation (NMR, HPLC, GC) available upon request . It is catalogued under PubChem CID 75485539 and MDL number MFCD27756600 [1].

Why 3-[5-(2-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine Dihydrochloride Cannot Be Interchanged with Generic Oxazole-Piperidine Analogs


The piperidine-oxazole scaffold is pharmacologically promiscuous, with biological activity exquisitely sensitive to three structural variables: (i) the substitution position on the piperidine ring (2-, 3-, or 4-linkage to oxazole), (ii) the nature and position of the benzyl substituent on the oxazole ring, and (iii) the counter-ion form [1]. Literature on related oxazole-piperidine hybrids demonstrates that shifting the benzyl substituent from the 2-methoxy to the 3-methoxy or 4-methoxy position, or replacing it with halogen, can redirect target engagement from FAAH inhibition to P2X7 antagonism or antimicrobial pathways [2][3]. Consequently, generic substitution with an in-class oxazole-piperidine compound lacking the precise 5-(2-methoxybenzyl) substitution pattern risks unrecognized changes in target selectivity, potency, and physicochemical behavior. The quantitative evidence below establishes the specific points of differentiation that govern scientific selection.

Quantitative Differentiation Evidence: 3-[5-(2-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine Dihydrochloride vs. Closest Comparators


Positional Isomer Differentiation: 2-Methoxybenzyl vs. 3-Methoxybenzyl Substitution on the Oxazole Ring

From a structure-activity relationship (SAR) perspective, the position of the methoxy substituent on the benzyl group is a critical determinant of biological target engagement within the oxazole-piperidine class [1]. The target compound carries the 2-methoxybenzyl (ortho) substitution, whereas the commercially available analog 2-[5-(3-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride carries the 3-methoxy (meta) isomer . In related oxazole-containing pharmaceutical series, ortho-substitution has been shown to confer distinct binding conformations compared to meta- or para-substituted analogs, directly impacting IC50 values against enzymatic targets by factors ranging from 2-fold to over 50-fold [2]. However, no published head-to-head bioactivity comparison between the 2-methoxy and 3-methoxy positional isomers exists in the peer-reviewed literature as of the search date.

Structure-Activity Relationship Oxazole SAR Positional Isomer Potency

Comparison Against Des-Methoxy Parent Scaffold: The Impact of the 2-Methoxybenzyl Substituent on Physicochemical Properties

Removing the 5-(2-methoxybenzyl) substituent yields the des-methoxy parent compound 2-(piperidin-3-yl)oxazole (CAS 1211540-59-8, MW 152.19 g/mol, C8H12N2O) . The addition of the 2-methoxybenzyl group more than doubles the molecular weight (345.3 vs. 152.19 g/mol; Δ = +193.1 g/mol) and substantially increases computed lipophilicity. The target compound has a vendor-reported LogP of 3.58 , whereas the des-methoxy parent scaffold is predicted to have a significantly lower LogP (< 1.0) based on its smaller size and fewer hydrophobic atoms . This LogP difference of > 2.5 units predicts markedly different membrane permeability, aqueous solubility, and non-specific protein binding behavior, directly affecting assay conditions and in vitro pharmacology [1].

Lipophilicity LogP Physicochemical Differentiation

Comparison Against Halogen-Substituted Benzyl Analogs: 2-Chlorobenzyl vs. 2-Methoxybenzyl

A commercially available close analog, 5-(2-chlorobenzyl)-2-(piperidin-3-yl)oxazole (CAS 1785762-31-3, MW 276.76), replaces the 2-methoxy group with a 2-chloro substituent . The electronic nature of the substituent differs substantially: the methoxy group is an electron-donating group (Hammett σₚ = −0.27), while chloro is weakly electron-withdrawing (σₚ = +0.23) [1]. In oxazole-based pharmaceutical SAR, this electronic reversal has been documented to shift target selectivity profiles; for instance, electron-donating substituents on the benzyl-oxazole system favor FAAH inhibition, whereas electron-withdrawing groups favor P2X7 antagonism [1][2]. The MW difference (345.3 vs. 276.76 g/mol) and hydrogen-bond acceptor count difference (4 vs. 2) further differentiate solubility and protein-binding characteristics.

Halogen vs. Methoxy SAR Electronic Effects Piperidine-Oxazole Bioisosteres

Class-Level Cytotoxicity: Piperidine-Oxazole Hybrids Against Breast Cancer Cell Lines

Piperidine-oxazole hybrid compounds as a class have demonstrated measurable cytotoxicity against human breast cancer cell lines. Published screening data indicate that structurally related piperidine-oxazole hybrids achieve IC50 values in the range of 12–45 µM against MCF-7 and MDA-MB-231 cell lines . Furthermore, certain oxazole derivatives with substituted benzyl groups exhibit IC50 values in the low micromolar range against MCF-7 cells . These class-level benchmarks provide a reference range for anticipated cytotoxicity of the target compound; however, no cell viability data specific to 3-[5-(2-methoxybenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride has been published in the peer-reviewed literature. Procurement of the target compound is the necessary first step to generate these missing data points.

Cytotoxicity MCF-7 Anticancer Screening

Absence of Published Bioactivity Data as a Differentiation Opportunity

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, and patent literature (searched May 4, 2026) returned zero published bioactivity results (IC50, Ki, EC50, MIC, or target engagement data) specifically for 3-[5-(2-methoxybenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride (CAS 1982950-42-4) or its free base (CAS 1785761-54-7) [1][2]. This absence of prior art is itself a differentiating feature: unlike structurally characterized but biologically annotated analogs such as the oxazolyl-piperidine FAAH inhibitor series (which has published IC50 data against FAAH and extensive SAR tables [3]), this compound occupies a unique niche as an unexplored chemical probe with no pre-existing target bias. For procurement decision-makers, this means the compound offers a clean slate for novel target discovery and IP generation without the encumbrance of existing biological annotation that may constrain the research direction of known analogs.

Research Tool Novel Chemical Space Undisclosed Bioactivity

High-Value Research Application Scenarios for 3-[5-(2-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine Dihydrochloride (CAS 1982950-42-4)


Structure-Activity Relationship (SAR) Studies of FAAH vs. P2X7 Target Selectivity

The electronic character of the 2-methoxy substituent (electron-donating, σₚ = −0.27) positions this compound as a candidate for FAAH inhibition SAR exploration, based on patent literature indicating that electron-donating benzyl substituents on oxazole-piperidine scaffolds favor FAAH engagement [1]. Researchers can co-assay this compound alongside its 2-chloro analog (electron-withdrawing) to quantify the electronic effect on target selectivity between FAAH and P2X7 pathways, generating novel SAR data in an underexplored chemical space.

Cytotoxicity Screening and Anticancer Lead Identification

With class-level cytotoxicity benchmarks of 12–45 µM (IC50) established for piperidine-oxazole hybrids against MCF-7 and MDA-MB-231 breast cancer cell lines , this compound can be screened to determine whether the 2-methoxybenzyl substitution confers enhanced or diminished antiproliferative activity relative to the class average. The LogP of 3.58 suggests adequate membrane permeability for intracellular target engagement, supporting its evaluation in standard NCI-60 or similar cancer panel assays.

Novel Target Deconvolution and Chemical Probe Development

The complete absence of published bioactivity data for this compound across all major biomedical databases [2] makes it an ideal starting point for unbiased phenotypic screening and target deconvolution campaigns. Unlike heavily annotated FAAH inhibitors or P2X7 antagonists, this compound has no pre-existing target annotation, enabling researchers to identify novel macromolecular targets through affinity-based proteomics (e.g., CETSA, DARTS, or photoaffinity labeling) without being constrained by prior literature bias.

Physicochemical Profiling and Formulation Development

The dihydrochloride salt form enhances aqueous solubility for in vitro assays, while the LogP of 3.58 and 4 hydrogen-bond acceptors [2] define its permeability and solubility profile. This compound is suitable for parallel artificial membrane permeability assay (PAMPA) and kinetic solubility determination, generating data that bridge the gap between the low-LogP des-methoxy parent scaffold (LogP < 1.0) and more lipophilic oxazole-piperidine analogs, thereby enriching medicinal chemistry design principles for this scaffold class.

Quote Request

Request a Quote for 3-[5-(2-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.